4-(Isopropylsulfanyl)benzaldehyde
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Overview
Description
4-(Isopropylsulfanyl)benzaldehyde is an organic compound with the molecular formula C10H12OS It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with an isopropylsulfanyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylsulfanyl)benzaldehyde can be achieved through several methods:
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Oxidation of Alcohols: : One common method involves the oxidation of 4-(Isopropylsulfanyl)benzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.
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Friedel-Crafts Acylation: : Another approach is the Friedel-Crafts acylation of 4-(Isopropylsulfanyl)toluene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method provides a direct route to the aldehyde.
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Cross-Coupling Reactions: : Advanced synthetic methods involve cross-coupling reactions using organometallic reagents. For example, the reaction of 4-bromobenzaldehyde with isopropylthiol in the presence of a palladium catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The oxidation of 4-(Isopropylsulfanyl)benzyl alcohol using air or oxygen in the presence of a catalyst is a common industrial process. This method is advantageous due to its simplicity and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 4-(Isopropylsulfanyl)benzaldehyde can undergo oxidation to form 4-(Isopropylsulfanyl)benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The aldehyde group can be reduced to form 4-(Isopropylsulfanyl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group at the ortho or meta position relative to the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 4-(Isopropylsulfanyl)benzoic acid
Reduction: 4-(Isopropylsulfanyl)benzyl alcohol
Substitution: Nitro-substituted derivatives
Scientific Research Applications
4-(Isopropylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It serves as a precursor in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Isopropylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the isopropylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzaldehyde: Similar structure but with a methyl group instead of an isopropylsulfanyl group.
4-Chlorobenzaldehyde: Contains a chlorine atom instead of an isopropylsulfanyl group.
4-Methoxybenzaldehyde: Features a methoxy group in place of the isopropylsulfanyl group.
Uniqueness
4-(Isopropylsulfanyl)benzaldehyde is unique due to the presence of the isopropylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-propan-2-ylsulfanylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPXRBLFWCFUIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720390 |
Source
|
Record name | 4-[(Propan-2-yl)sulfanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84264-99-3 |
Source
|
Record name | 4-[(1-Methylethyl)thio]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84264-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Propan-2-yl)sulfanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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